5-((5-(2-Bromo-4-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one
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Overview
Description
(5Z)-5-{[5-(2-BROMO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a furan ring, a thiazolidinone ring, and various functional groups such as bromine and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[5-(2-BROMO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromine and nitro groups: These functional groups can be introduced via electrophilic aromatic substitution reactions.
Formation of the thiazolidinone ring: This involves the cyclization of a thioamide with a carbonyl compound under acidic conditions.
Final coupling reaction: The furan and thiazolidinone rings are coupled together using a suitable coupling reagent, such as a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[5-(2-BROMO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and nitro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
(5Z)-5-{[5-(2-BROMO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (5Z)-5-{[5-(2-BROMO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating signaling pathways: Influencing cellular signaling pathways that regulate various cellular functions.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine atoms, used in the production of dyes and herbicides.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in the manufacture of flexible plastic articles.
Uniqueness
(5Z)-5-{[5-(2-BROMO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties
Properties
Molecular Formula |
C14H7BrN2O4S2 |
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Molecular Weight |
411.3 g/mol |
IUPAC Name |
(5Z)-5-[[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H7BrN2O4S2/c15-10-5-7(17(19)20)1-3-9(10)11-4-2-8(21-11)6-12-13(18)16-14(22)23-12/h1-6H,(H,16,18,22)/b12-6- |
InChI Key |
HNUSJOUJWWUCHW-SDQBBNPISA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)C2=CC=C(O2)/C=C\3/C(=O)NC(=S)S3 |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)C2=CC=C(O2)C=C3C(=O)NC(=S)S3 |
Origin of Product |
United States |
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